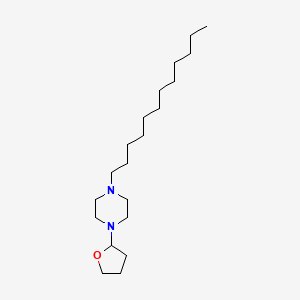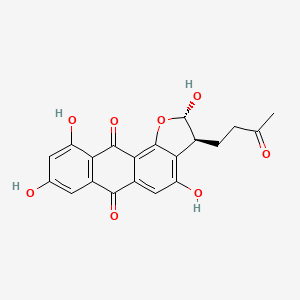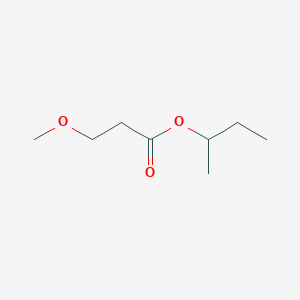
Butan-2-yl 3-methoxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butan-2-yl 3-methoxypropanoate is an organic ester compound. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This particular compound features a butan-2-yl group attached to a 3-methoxypropanoate moiety. Esters are known for their pleasant fragrances and are often used in flavorings and perfumes.
准备方法
Synthetic Routes and Reaction Conditions
Butan-2-yl 3-methoxypropanoate can be synthesized through the esterification reaction between butan-2-ol and 3-methoxypropanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Butan-2-ol+3-methoxypropanoic acidH2SO4Butan-2-yl 3-methoxypropanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and sustainability of the process.
化学反应分析
Types of Reactions
Butan-2-yl 3-methoxypropanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into butan-2-ol and 3-methoxypropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide (NaOCH₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Hydrolysis: Butan-2-ol and 3-methoxypropanoic acid.
Reduction: Butan-2-ol and 3-methoxypropanol.
Transesterification: A new ester and alcohol, depending on the reactants used.
科学研究应用
Butan-2-yl 3-methoxypropanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.
作用机制
The mechanism of action of butan-2-yl 3-methoxypropanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing butan-2-ol and 3-methoxypropanoic acid. These products can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific biological context and the presence of relevant enzymes.
相似化合物的比较
Similar Compounds
Butyl acetate: Another ester with a pleasant fragrance, commonly used in perfumes and flavorings.
Ethyl 3-methoxypropanoate: Similar structure but with an ethyl group instead of butan-2-yl.
Methyl 3-methoxypropanoate: Similar structure but with a methyl group instead of butan-2-yl.
Uniqueness
Butan-2-yl 3-methoxypropanoate is unique due to its specific combination of the butan-2-yl group and the 3-methoxypropanoate moiety. This combination imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity, making it suitable for specific applications in various fields.
属性
CAS 编号 |
112032-50-5 |
|---|---|
分子式 |
C8H16O3 |
分子量 |
160.21 g/mol |
IUPAC 名称 |
butan-2-yl 3-methoxypropanoate |
InChI |
InChI=1S/C8H16O3/c1-4-7(2)11-8(9)5-6-10-3/h7H,4-6H2,1-3H3 |
InChI 键 |
VBYMWZHONSTKTK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)OC(=O)CCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)
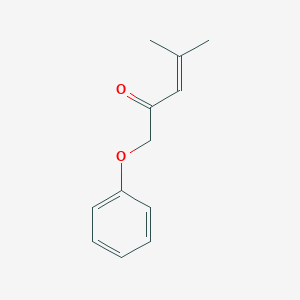
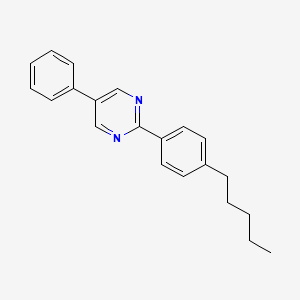
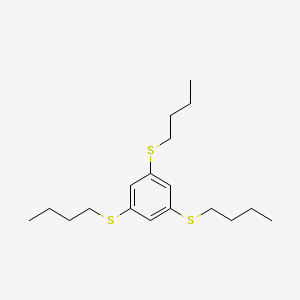
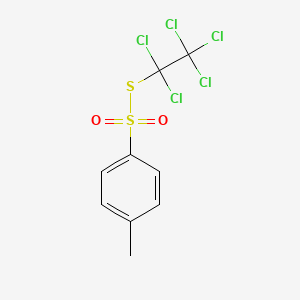
![N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14312199.png)

![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate](/img/structure/B14312213.png)

![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)

